Product packaging for (6Z,9Z)-18-bromooctadeca-6,9-diene(Cat. No.:CAS No. 13044-37-6)

(6Z,9Z)-18-bromooctadeca-6,9-diene

Cat. No.: B1149721
CAS No.: 13044-37-6
M. Wt: 329.35862
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z,9Z)-18-Bromooctadeca-6,9-diene ( 13044-37-6) is a high-value, unsaturated brominated lipid with significant applications in pharmaceutical development and chemical synthesis. With a molecular formula of C₁₈H₃₃Br and a molecular weight of 329.36 g/mol , this compound features two cis-configured double bonds (6Z and 9Z) and a terminal bromine atom, making it a versatile building block and a key intermediate in the creation of more complex lipid structures. Its primary research value lies in its role in the formulation of lipid nanoparticles (LNPs) for intracellular delivery of therapeutic agents, including nucleic acids . The compound's alkenyl chain and bromo-terminus allow it to be incorporated into novel cationic lipid systems, which are critical components of modern delivery platforms for RNA-based therapies and other bioactive molecules . The terminal bromine serves as an excellent leaving group, facilitating nucleophilic substitution reactions to create a variety of functionalized lipids, such as those featuring amine groups that are essential for nucleic acid complexation and cell membrane interaction in drug delivery systems . This mechanism is fundamental to the function of lipid nanoparticles, which encapsulate therapeutic agents and facilitate their uptake into target cells. This compound is supplied with a purity of ≥95% and must be stored at 4°C. This product is intended for research and further manufacturing applications only and is strictly not for direct human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33Br B1149721 (6Z,9Z)-18-bromooctadeca-6,9-diene CAS No. 13044-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6Z,9Z)-18-bromooctadeca-6,9-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-18H2,1H3/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRPUFDSMGABKD-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 6z,9z 18 Bromooctadeca 6,9 Diene

Stereoselective Total Synthesis Routes

The total synthesis of (6Z,9Z)-18-bromooctadeca-6,9-diene is a significant challenge, primarily due to the precise stereochemical requirements of the (6Z,9Z) skipped diene system and the installation of a bromine atom at the terminus of the eighteen-carbon chain.

Synthesis from (9Z,12Z)-Octadeca-9,12-dien-1-ol Derivatives

While a direct conversion from the readily available (9Z,12Z)-octadeca-9,12-dien-1-ol (linoleyl alcohol) is not feasible due to the different positioning of the double bonds, derivatives of this C18 fatty alcohol can serve as foundational building blocks in a multi-step synthetic sequence. Such a route would necessitate significant transformations, including double bond migration or a fragmentation-recombination strategy. The final key step in many potential pathways would be the conversion of a precursor alcohol, specifically (6Z,9Z)-octadeca-6,9-dien-18-ol, into the desired 18-bromo derivative. The following sections detail the established methodologies for this terminal functional group transformation.

A classic and reliable two-step procedure for converting a primary alcohol to an alkyl bromide involves the formation of a mesylate intermediate. This method is widely applicable in organic synthesis for activating an alcohol functional group toward nucleophilic substitution.

The process begins with the reaction of the precursor alcohol, (6Z,9Z)-octadeca-6,9-dien-18-ol, with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. This reaction forms the corresponding mesylate, (6Z,9Z)-octadeca-6,9-dien-18-yl methanesulfonate. The mesylate group is an excellent leaving group, far superior to the original hydroxyl group.

In the second step, the isolated mesylate is treated with a source of bromide ions, typically a metal bromide salt like lithium bromide (LiBr) or sodium bromide (NaBr), in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). The bromide ion acts as a nucleophile, displacing the mesylate group via an SN2 reaction to yield the final product, this compound. The stereochemistry of the diene system is preserved throughout this sequence as the reactions occur at the terminal C18 position, remote from the double bonds.

Table 1: Comparison of Reagents for Mesylate-Based Bromination
StepReagentBaseSolventPurpose
1. Mesylation Methanesulfonyl Chloride (MsCl)Triethylamine (Et3N) or PyridineDichloromethane (DCM) or Tetrahydrofuran (THF)Converts the hydroxyl group into a good leaving group.
2. Bromination Lithium Bromide (LiBr) or Sodium Bromide (NaBr)N/AAcetone or Dimethylformamide (DMF)Nucleophilic displacement of the mesylate by bromide.

An alternative, one-pot approach to the direct conversion of alcohols to alkyl bromides is the Appel reaction. This methodology utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and a carbon tetrahalide, in this case, carbon tetrabromide (CBr4).

When (6Z,9Z)-octadeca-6,9-dien-18-ol is treated with a pre-formed or in situ-generated dibromophosphorane (from the reaction of PPh3 and CBr4), an alkoxyphosphonium bromide intermediate is formed. This intermediate then undergoes nucleophilic attack by the bromide ion, leading to the formation of this compound and triphenylphosphine oxide as a byproduct. This method is often favored for its mild reaction conditions, which are crucial for preventing isomerization or side reactions involving the sensitive Z,Z-diene system.

While direct palladium-catalyzed bromination of a terminal, unactivated C-H bond at the C18 position is not a standard transformation, palladium catalysis is highly relevant for constructing the core diene structure of the molecule. Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, are powerful tools for the stereoselective synthesis of dienes. cymitquimica.com

For instance, a plausible synthetic strategy could involve the palladium-catalyzed coupling of a C1-C9 fragment containing the (Z)-alkene with a C10-C18 fragment. For example, a vinyl stannane (B1208499) or boronate at C9 could be coupled with a vinyl halide partner. cymitquimica.com Alternatively, alkenyltrifluoroborates can be cross-coupled with allyl chlorides using a palladium catalyst to form 1,4-dienes. organic-chemistry.org These methods offer precise control over the geometry of the newly formed double bond, making them essential strategies for accessing the required (6Z,9Z) configuration. cymitquimica.comorganic-chemistry.org

Control of (6Z,9Z) Diene Configuration in Synthesis

The defining structural feature of the target molecule is the skipped diene system with two Z-configured double bonds. The synthesis of such 1,4-dienes with high stereoselectivity is a well-documented challenge in organic chemistry.

The primary challenge in constructing Z,Z-1,4-dienes lies in controlling the geometry of both double bonds simultaneously and preventing isomerization to the more thermodynamically stable E,Z or E,E isomers. Several modern synthetic methods have been developed to address this challenge.

Organocopper Reagents: The addition of organocuprates to acetylenic esters or ketones is a classic method for generating stereodefined alkenes. acs.org A carefully designed strategy could employ sequential cuprate (B13416276) additions or the addition of a complex cuprate to a suitable substrate to build the 1,4-diene system with the desired Z,Z geometry. acs.org

Nickel-Catalyzed Reactions: Nickel-catalyzed hydroboration of 1,3-dienes has emerged as a powerful technique. organic-chemistry.orgnih.gov This reaction can produce (Z)-allylboron reagents with high stereoselectivity. organic-chemistry.orgnih.gov These intermediates can then be used in subsequent cross-coupling reactions to install the second double bond, providing a pathway to stereodefined allylic alcohols and related structures. organic-chemistry.org

Coupling of Allylic Electrophiles: Stereoselective synthesis of 1,4-dienes can be achieved by coupling allylic electrophiles, such as acetates, with organometallic reagents. organic-chemistry.orgresearchgate.net For example, the reaction of allylic Baylis-Hillman acetates with vinyl magnesium chloride in the presence of a copper catalyst can yield functionalized 1,4-dienes. researchgate.net The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome.

Table 2: Overview of Stereoselective Methods for 1,4-Diene Synthesis
MethodKey ReagentsIntermediateKey Feature
Organocopper Addition Organocuprates, Acetylenic estersVinylcuprateHigh stereoselectivity in the formation of Z-alkenes. acs.org
Nickel-Catalyzed Hydroboration Ni(cod)2, PCy3, Pinacolborane(Z)-AllylboronateProvides access to stereodefined (Z)-allylboron reagents from 1,3-dienes. organic-chemistry.orgnih.gov
Palladium-Catalyzed Coupling Pd catalyst, Alkenyltrifluoroborates, Allyl acetatesπ-Allylpalladium complexVersatile method for C-C bond formation to construct diene systems. organic-chemistry.org
Evaluation of Stereoisomeric Purity

Ensuring the stereoisomeric purity of the final product is critical. The presence of other isomers, such as the (6E,9Z), (6Z,9E), or (6E,9E) isomers, would indicate undesired isomerization during the synthesis. Several analytical techniques can be employed for this evaluation.

Gas Chromatography (GC): High-resolution gas chromatography, particularly capillary GC, is a powerful tool for separating stereoisomers. nih.gov The use of specialized chiral stationary phases can further enhance the separation of enantiomers if applicable, although for diastereomers, standard non-chiral columns are often sufficient. researchgate.net By comparing the retention times of the synthesized product with those of authenticated standards of the different isomers, the purity can be accurately determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for determining the configuration of double bonds. The coupling constants (J-values) of the vinylic protons in the ¹H NMR spectrum can distinguish between cis (Z) and trans (E) isomers. For cis-alkenes, the J-values are typically in the range of 6-12 Hz, while for trans-alkenes, they are larger, around 12-18 Hz. Additionally, the chemical shifts of the allylic carbons in the ¹³C NMR spectrum can provide further confirmation of the stereochemistry. nih.gov

Mass Spectrometry (MS): While mass spectrometry primarily provides information about the molecular weight and fragmentation pattern, it can be used in conjunction with GC (GC-MS) to identify and quantify isomers, especially when pure standards are available for comparison. nih.gov

Alternative Synthetic Pathways and Functional Group Interconversions

Beyond the primary route described, alternative strategies can be considered for the synthesis of this compound.

Chain Elongation Strategies for Long-Chain Alkenyl Bromides

Chain elongation methods offer a different approach, starting from shorter-chain precursors.

Grignard Reactions: Grignard reagents are versatile for forming carbon-carbon bonds. A strategy could involve the coupling of a Grignard reagent derived from a shorter brominated alkene with a suitable electrophile. For instance, a Grignard reagent could be prepared from a brominated diene, which is then reacted with an appropriate alkyl halide to extend the chain. The reactivity of Grignard reagents necessitates careful protection of any acidic protons in the starting materials.

Olefin Metathesis: This powerful reaction allows for the redistribution of alkene fragments. Cross-metathesis between a shorter terminal diene and a long-chain terminal bromoalkene, catalyzed by a suitable ruthenium or molybdenum complex, could potentially form the desired product. The choice of catalyst is crucial for controlling the stereoselectivity of the newly formed double bond.

Exploration of Novel Brominating Reagents and Reaction Conditions

While the conversion of an alcohol to a bromide via a mesylate is effective, direct bromination of the corresponding alkane or a different functional group could be explored.

The direct bromination of a diene with molecular bromine (Br₂) can lead to a mixture of 1,2- and 1,4-addition products, and the reaction conditions (temperature, solvent) can influence the product distribution. chemtube3d.comyoutube.commasterorganicchemistry.com However, controlling the regioselectivity to obtain the desired terminal bromide can be challenging.

A variety of other brominating reagents exist, each with its own reactivity profile. Some common reagents are listed in the table below.

Brominating ReagentAbbreviationTypical Application
N-BromosuccinimideNBSAllylic and benzylic bromination
Phosphorus tribromidePBr₃Conversion of alcohols to alkyl bromides
Carbon tetrabromideCBr₄In combination with triphenylphosphine (Appel reaction) for converting alcohols to bromides

The choice of reagent and reaction conditions would need to be carefully optimized to favor the formation of the desired terminal bromide without affecting the Z,Z-diene system.

Optimization of Synthetic Efficiency and Scalability

For any synthetic route, optimization is key to maximizing yield, purity, and cost-effectiveness, especially for large-scale production.

Kinetic and Thermodynamic Considerations in Reaction Design

In reactions involving dienes, the formation of different isomers can often be controlled by manipulating the reaction conditions to favor either the kinetic or thermodynamic product.

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest (i.e., has the lowest activation energy).

Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to an equilibrium mixture of products. Under these conditions, the most stable product (the thermodynamic product) will be the major component.

For the synthesis of this compound, maintaining the Z,Z-configuration is paramount. Since cis-double bonds are generally less stable than trans-double bonds, it is crucial to employ reaction conditions that are under kinetic control and avoid high temperatures that could lead to isomerization to the more stable trans isomers.

Catalyst Development for Enhanced Reaction Rates and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates and improved selectivity.

Ruthenium Catalysts: In the context of olefin metathesis, various ruthenium-based catalysts (e.g., Grubbs catalysts) are commercially available. The development of new generations of these catalysts has led to improved activity, stability, and selectivity. For a cross-metathesis approach to this compound, the selection of a ruthenium catalyst that favors the formation of the desired stereoisomer would be a critical area of research.

Copper Catalysts: Copper-catalyzed cross-coupling reactions have also emerged as powerful tools in organic synthesis. For instance, copper-catalyzed coupling of vinyl bromides with other organometallic reagents can proceed with high stereoretention. nih.gov The development of specific copper catalyst systems could be explored for alternative synthetic routes.

The table below summarizes some catalyst types and their potential applications in the synthesis of the target compound.

Catalyst TypePotential ApplicationKey Considerations
Ruthenium Metathesis CatalystsCross-metathesis for chain elongationStereoselectivity of the newly formed double bond
Palladium Cross-Coupling CatalystsSuzuki, Stille, or Heck couplingsStereochemical integrity of starting materials
Copper Cross-Coupling CatalystsCoupling of vinyl halidesStereoretention, functional group tolerance

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

The production of specialized semiochemicals such as this compound, a compound with potential applications in pest management as an insect pheromone, is increasingly scrutinized through the lens of sustainable and green chemistry. Traditional multi-step organic syntheses often rely on petroleum-based starting materials, stoichiometric reagents, and hazardous solvents, leading to significant waste generation and environmental impact. usda.gov Consequently, the development of eco-friendly and economically viable synthetic routes is a primary focus of modern chemical research. This section explores the sustainable and green chemistry aspects relevant to the synthesis of this compound, with a focus on biocatalytic approaches and the green credentials of modern catalytic methods.

The principles of green chemistry that are particularly relevant to the synthesis of this long-chain bromoalkadiene include the use of renewable feedstocks, the development of catalytic instead of stoichiometric reactions, maximizing atom economy, and the reduction of hazardous waste. usda.govnih.gov

Biocatalytic and Bio-based Production Systems

A paradigm shift in the production of insect pheromones involves harnessing biological systems to create these complex molecules. This bio-based approach represents a significant advancement in sustainable chemistry. earlham.ac.ukfrontiersin.org

Engineered Microbial and Plant Factories: Recent breakthroughs have demonstrated the feasibility of producing fatty acid-derived insect pheromones in engineered host organisms like the yeast Saccharomyces cerevisiae and oilseed crops such as Camelina sativa. frontiersin.orgnih.govpatrinum.ch These platforms offer a route to pheromone precursors from simple renewable feedstocks like glucose or atmospheric CO2. usda.gov The biosynthetic pathways in these organisms can be metabolically engineered by introducing specific genes, such as desaturases and fatty acyl-ACP thioesterases, to produce fatty acids of specific chain lengths and unsaturation patterns. frontiersin.orgnih.gov

For the synthesis of a precursor to this compound, a pathway could be engineered to produce (6Z,9Z)-octadeca-6,9-dien-1-ol. This would involve:

Chain Elongation: Utilizing the host's native fatty acid synthase (FAS) machinery to build the C18 carbon backbone.

Stereoselective Desaturation: Introducing specific desaturase enzymes to create the two Z-configured double bonds at the Δ6 and Δ9 positions.

Reductive Modification: Employing a fatty acyl-CoA reductase to convert the carboxylic acid functionality to a primary alcohol.

The resulting alcohol, (6Z,9Z)-octadeca-6,9-dien-1-ol, could then be extracted from the biomass and converted to the target bromide via a high-yielding, green chemical step, such as treatment with phosphorus tribromide or a carbon tetrabromide/triphenylphosphine system under optimized conditions. This chemo-enzymatic strategy significantly reduces the number of synthetic steps from petrochemical feedstocks and minimizes hazardous waste. usda.gov The primary benefit lies in the replacement of complex, multi-step chemical syntheses from petroleum-based feedstocks with a fermentation or agricultural process. openaccessgovernment.org

Modern Catalytic Methods with Green Attributes

While biocatalysis offers a promising long-term solution, modern chemical catalysis also provides greener alternatives to classical synthetic methods for constructing the key (6Z,9Z)-diene motif.

Iron-Catalyzed Cross-Coupling: The use of iron as a catalyst for cross-coupling reactions is a key development in green chemistry. Iron is abundant, inexpensive, and has low toxicity compared to precious metal catalysts like palladium or nickel. nih.gov Iron-catalyzed cross-coupling reactions have been shown to be effective for forming carbon-carbon bonds, including those between alkenyl and alkyl groups, which is a key step in assembling the backbone of the target molecule. nih.govnih.gov A potential strategy could involve the coupling of a C1-C10 fragment with a C11-C18 fragment. The use of non-toxic and readily available iron salts as catalysts aligns with green chemistry principles by avoiding heavy metal waste streams.

Z-Selective Olefin Metathesis: Olefin metathesis is a powerful C-C bond-forming reaction with high atom economy. The development of Z-selective catalysts, particularly those based on molybdenum or ruthenium, allows for the direct and stereocontrolled synthesis of the (Z,Z)-diene system. nih.govrsc.org A cross-metathesis reaction could be envisioned between two shorter-chain olefins to construct the C18 backbone with the desired stereochemistry in a single step. The efficiency and selectivity of these catalysts reduce the need for protecting groups and purification steps, thereby minimizing waste. u-tokyo.ac.jp

Table 1: Comparison of Potential Green Synthetic Approaches for (6Z,9Z)-Diene Systems

Synthetic StrategyCatalyst TypeKey Green Chemistry AdvantagesTypical Yields (%)Typical Z-Selectivity (%)
Iron-Catalyzed Cross-CouplingIron Salts (e.g., FeCl₃)Low toxicity, earth-abundant metal, cost-effective. nih.gov70-90>95
Z-Selective Cross-MetathesisMolybdenum or Ruthenium ComplexesHigh atom economy, high stereoselectivity, reduces steps. nih.gov60-90>98
Biocatalysis (Chemo-enzymatic)Engineered Yeast/PlantsUses renewable feedstocks, biodegradable, reduces hazardous waste. usda.govfrontiersin.orgHigh (for precursor)>99

Note: The data in this table are representative values based on published literature for analogous transformations and are intended for illustrative purposes.

Chemical Reactivity and Transformation Studies of 6z,9z 18 Bromooctadeca 6,9 Diene

Reactions at the (6Z,9Z) Diene System

The isolated (Z,Z)-diene system at the C-6 and C-9 positions offers a platform for a range of addition and transformation reactions. The non-conjugated nature of the double bonds means they will likely react independently, unless reaction conditions promote isomerization to a conjugated system.

Selective Hydrogenation and Deuteration Studies

Selective hydrogenation of the diene system would be a key transformation. Complete hydrogenation would yield 18-bromooctadecane. However, more synthetically useful would be the partial hydrogenation to afford either a monoene or to selectively reduce one of the double bonds.

Catalysts such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) are well-known for the syn-hydrogenation of alkynes to (Z)-alkenes and can also be employed for the selective hydrogenation of dienes. It is conceivable that under controlled conditions (low hydrogen pressure and temperature), one of the double bonds could be selectively reduced. The relative reactivity of the C-6 and C-9 double bonds would depend on steric and electronic factors which are difficult to predict without experimental data.

Deuteration studies, employing deuterium (B1214612) gas (D₂) and a suitable catalyst, could be used to introduce deuterium atoms across the double bonds, providing valuable probes for mechanistic studies or for the synthesis of isotopically labeled standards.

Table 2: Theoretical Selective Hydrogenation of (6Z,9Z)-18-bromooctadeca-6,9-diene

ReactantReagentCatalystPotential Products
This compoundH₂Lindlar's Catalyst(Z)-18-bromooctadec-6-ene or (Z)-18-bromooctadec-9-ene
This compoundD₂Wilkinson's CatalystDeuterated 18-bromooctadecenes

Epoxidation and Dihydroxylation Reactions with Stereochemical Control

The electron-rich double bonds of the diene are susceptible to electrophilic attack by peroxy acids (e.g., m-CPBA) to form epoxides. Due to the presence of two double bonds, a mixture of mono- and di-epoxides could be formed. Controlling the stoichiometry of the oxidizing agent would be key to achieving selective mono-epoxidation. The inherent (Z)-geometry of the double bonds would be retained in the resulting cis-epoxides.

For stereochemical control, asymmetric epoxidation methods, such as the Sharpless epoxidation (for allylic alcohols, which would require prior modification of the starting material) or Jacobsen-Katsuki epoxidation, could be theoretically applied to achieve enantioenriched epoxides.

Similarly, dihydroxylation using reagents like osmium tetroxide (OsO₄) would lead to the formation of vicinal diols. The reaction proceeds via a syn-addition, resulting in the formation of cis-diols. As with epoxidation, controlling the stoichiometry would be necessary to achieve selective mono-dihydroxylation.

Cycloaddition Reactions (e.g., Diels-Alder)

The (6Z,9Z)-diene system in this molecule is non-conjugated, with the double bonds separated by a methylene (B1212753) group. The classic Diels-Alder reaction requires a conjugated diene. Therefore, this compound would not be expected to directly participate as the diene component in a Diels-Alder reaction.

However, it is conceivable that under certain catalytic conditions (e.g., using a transition metal catalyst), the diene could first undergo isomerization to a conjugated system, such as (6E,8Z)- or (6Z,8E)-octadecadienyl bromide. This newly formed conjugated diene could then participate in a [4+2] cycloaddition with a suitable dienophile to form a six-membered ring. The stereochemistry of the resulting cycloadduct would be dictated by the geometry of the conjugated diene and the dienophile.

Olefin Metathesis for Structural Diversification

Olefin metathesis, a powerful tool for the formation of new carbon-carbon double bonds, could be applied to this compound for significant structural diversification.

Ring-Closing Metathesis (RCM): As the double bonds are separated by two carbons (a 1,4-diene), RCM is not a feasible intramolecular reaction.

Cross-Metathesis (CM): This would be a highly versatile reaction. Cross-metathesis with a simple alkene like ethylene (B1197577) (ethenolysis) could lead to the cleavage of the carbon chain, generating shorter chain terminal alkenes. For example, ethenolysis at the C-6 double bond could produce 1-heptene (B165124) and (Z)-12-bromo-1-dodecene.

Acyclic Diene Metathesis (ADMET): Self-metathesis of this compound under ADMET conditions could lead to the formation of oligomers or polymers with repeating units, along with the liberation of a small volatile alkene.

The choice of a suitable ruthenium-based (e.g., Grubbs' catalysts) or molybdenum-based catalyst would be critical for the success of these transformations.

Chemoselectivity and Regioselectivity in Complex Transformations

The presence of two distinct reactive sites—the primary bromide and the diene system—raises important questions of chemoselectivity in any transformation. For instance, when subjecting the molecule to a nucleophile, a competition between SN2 at the C-18 position and addition to the double bonds could occur, depending on the nature of the nucleophile and reaction conditions.

Similarly, in reactions involving the diene system, regioselectivity becomes a key consideration. For example, in a hydroboration-oxidation reaction, the boron would preferentially add to the less sterically hindered carbon of the double bond. The relative reactivity of the C-6 versus the C-9 double bond would also need to be considered, which would likely be influenced by subtle electronic and steric differences in their local environments.

Differential Reactivity between Alkene and Alkyl Bromide Moieties

The presence of two distinct reactive sites within this compound—the nucleophilic (6Z,9Z)-diene system and the electrophilic carbon of the terminal alkyl bromide—allows for a rich and varied chemical behavior. The preferential site of reaction is contingent upon the nature of the reagents and the reaction conditions employed.

The terminal alkyl bromide is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions. Strong nucleophiles, particularly those with low basicity, will favor substitution at the C-18 position, displacing the bromide and forming a new carbon-nucleophile bond. This allows for the introduction of a wide array of functional groups at the terminus of the hydrocarbon chain. Conversely, the use of strong, sterically hindered bases would promote the E2 elimination of hydrogen bromide, leading to the formation of a terminal alkene. The efficiency of these reactions is influenced by factors such as solvent polarity and temperature.

The (6Z,9Z)-diene system, on the other hand, is prone to electrophilic addition reactions. Reagents such as halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) can add across the double bonds. The addition of bromine water to unsaturated fats, for instance, leads to the disappearance of the bromine color as it reacts with the double bonds, a classic test for unsaturation. moldb.com In the case of a conjugated diene, electrophilic addition can proceed via 1,2- or 1,4-addition pathways, with the product distribution often being dependent on temperature. mdpi.comnih.gov While the diene in this compound is non-conjugated, the two double bonds can still undergo typical alkene reactions.

Furthermore, radical reactions can also be initiated at the diene. For example, the addition of HBr under free-radical conditions would proceed via an anti-Markovnikov pathway. mdpi.com The polyunsaturated nature of the fatty acid chain makes it susceptible to oxidation, which can be initiated by radical species. researchgate.net

The chemoselectivity of reactions on molecules bearing both alkyl halides and alkenes is a key consideration in synthetic organic chemistry. For instance, in the electroreductive carbofunctionalization of alkenes with alkyl bromides, the reaction is designed so that the alkyl bromide is more easily reduced than the alkene. researchgate.net This allows for the selective generation of an alkyl radical that can then react with the alkene. The ability to control which functional group reacts is paramount in the synthesis of complex molecules.

Below is a table summarizing the expected reactivity of the different moieties in this compound under various conditions.

Reagent TypePrimary Reactive SitePredominant Reaction TypePotential Products
Strong, non-basic nucleophileAlkyl BromideSN218-substituted-(6Z,9Z)-octadeca-6,9-diene
Strong, hindered baseAlkyl BromideE2Octadeca-1,6,9-triene
Electrophile (e.g., Br₂)AlkeneElectrophilic AdditionDihalo- or tetrahalo-octadecanoate derivatives
Radical initiator + HBrAlkeneRadical AdditionBromo-octadecanoate derivatives (anti-Markovnikov)

Stereochemical Outcomes in Multi-functionalized Systems

The (6Z,9Z) configuration of the double bonds in this compound is a critical stereochemical feature. The preservation or alteration of this stereochemistry during chemical transformations is of significant interest.

Reactions that exclusively target the terminal alkyl bromide are not expected to affect the stereochemistry of the distant diene system. Therefore, nucleophilic substitution or elimination reactions at the C-18 position should proceed with retention of the (6Z,9Z) configuration of the double bonds.

Conversely, reactions involving the diene moiety have the potential to alter the stereochemistry. For example, electrophilic addition reactions can proceed with either syn or anti stereochemistry, depending on the mechanism of the reaction and the nature of the electrophile. Furthermore, if the reaction leads to the formation of intermediates that allow for bond rotation, isomerization of the double bonds from Z to the more stable E configuration can occur.

The stereoselective synthesis of Z-dienes is a well-established area of organic chemistry. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, for instance, have been shown to be highly effective in controlling the stereochemistry of double bonds. These methodologies could potentially be applied to derivatives of this compound to either maintain the cis configuration or to selectively isomerize it.

For example, a study on the palladium-catalyzed dienylation with sulfolene demonstrated that the choice of ligand can control the stereochemical outcome, leading to either E- or Z-dienes. nih.gov This highlights the potential to manipulate the stereochemistry of the diene in our target molecule through careful selection of catalytic systems.

The table below outlines potential stereochemical outcomes for reactions at the diene of this compound.

Reaction Type at DienePotential Stereochemical OutcomeFactors Influencing Stereochemistry
Electrophilic AdditionMixture of diastereomers (syn and anti addition)Mechanism (e.g., formation of a bridged intermediate), solvent, temperature
Radical AdditionPotential for loss of stereochemistry or formation of new stereocentersNature of the radical species, reaction conditions
Catalytic Hydrogenationsyn-addition leading to a saturated chainCatalyst (e.g., Lindlar's catalyst for partial reduction)
IsomerizationConversion of Z,Z-diene to more stable isomers (E,Z or E,E)Use of catalysts (e.g., acid, iodine, transition metals), heat, light

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Stereochemistry

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For a compound such as (6Z,9Z)-18-bromooctadeca-6,9-diene, a suite of NMR experiments would be employed to confirm its identity and stereochemistry.

¹H NMR and ¹³C NMR Spectral Analysis for Chemical Shift and Coupling Constant Assignments

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The olefinic protons on the two Z-configured double bonds (at C6-C7 and C9-C10) would typically appear in the downfield region around 5.3-5.4 ppm. The bis-allylic protons at C8 are particularly characteristic and would show a complex multiplet. The triplet signal corresponding to the terminal methyl group (C1) would be found in the most upfield region. Protons on the carbon adjacent to the bromine atom (C18) would exhibit a characteristic triplet in the range of 3.4 ppm due to the deshielding effect of the halogen.

¹³C NMR: The carbon-13 spectrum provides one signal for each unique carbon atom. The olefinic carbons (C6, C7, C9, C10) would resonate around 128-130 ppm. The carbon bearing the bromine atom (C18) would be significantly shifted downfield to approximately 33-34 ppm. The remaining aliphatic carbons in the long chain would produce a cluster of signals in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C1-H₃ ~0.9 (t) ~14
C2-C5, C11-C17 (CH₂) ~1.3-1.4 (m) ~22-32
C6-H, C7-H, C9-H, C10-H ~5.3-5.4 (m) ~128-130
C8-H₂ ~2.8 (m) ~25

Note: This table contains predicted values based on typical ranges for similar structures. Actual experimental data is not publicly available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, mapping the ¹H-¹H spin systems. It would be used to trace the connectivity along the aliphatic chain, for example, showing a correlation between the olefinic protons and their adjacent allylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is the primary method for assigning carbon signals based on their known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, which is vital for determining stereochemistry. For this compound, a strong NOESY correlation between the protons on C6 and C7 (and C9 and C10) would confirm the Z (cis) geometry of the double bonds.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through fragmentation patterns. moldb.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry measures the molecular weight of a compound with extremely high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₁₈H₃₃Br), the presence of bromine is easily identified by its characteristic isotopic pattern, with two major peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes. The calculated monoisotopic mass would be used to confirm the elemental composition against the measured exact mass.

Table 2: Key Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₈H₃₃Br moldb.comsigmaaldrich.comguidechem.com
CAS Number 13044-37-6 moldb.comsigmaaldrich.comcymitquimica.com
Molecular Weight ~329.37 g/mol moldb.comcymitquimica.com

| IUPAC Name | (6Z,9Z)-18-bromo-6,9-octadecadiene | sigmaaldrich.com |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion and subjecting it to fragmentation, followed by analysis of the resulting daughter ions. This technique provides detailed structural information. For this compound, fragmentation would likely occur at the C-C bonds adjacent to the double bonds or via the loss of the bromine atom or hydrogen bromide (HBr). Analyzing these specific fragmentation pathways helps to pinpoint the location of the double bonds and confirm the identity of the end groups. No detailed public studies on the specific fragmentation pathways for this compound are currently available.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful method for the identification of functional groups and the study of molecular vibrations within a compound. While specific experimental spectra for this compound are not widely published, its characteristic structural features allow for the prediction of its spectral behavior based on well-established principles of IR and Raman spectroscopy. researchgate.net

The key functional groups in this compound are the cis-alkene (C=C) bonds and the terminal bromoalkane (C-Br) group. These, along with the long hydrocarbon chain, will give rise to a series of characteristic vibrational modes.

Expected Infrared (IR) Absorption Bands:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
=C-H (alkene)Stretching3000-3100Medium
C-H (alkane)Stretching2850-2960Strong
C=C (cis-alkene)Stretching~1655Medium to Weak
C-H (alkane)Bending1375-1465Medium
=C-H (cis-alkene)Bending (out-of-plane)~720Strong
C-BrStretching500-600Medium to Strong

The IR spectrum is anticipated to be dominated by strong C-H stretching vibrations from the octadecyl chain. The presence of the two cis double bonds would be confirmed by a =C-H stretching peak slightly above 3000 cm⁻¹ and a characteristic C=C stretching band. The out-of-plane bending of the cis =C-H bonds would also provide a distinct signal. The terminal carbon-bromine bond would be identifiable by its stretching vibration in the lower frequency region of the spectrum.

Expected Raman Scattering Bands:

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibration, which may be weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum. The C-Br stretch would also be Raman active.

Advanced Chromatographic Techniques for Purity, Isolation, and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound, for its isolation from reaction mixtures, and for separating it from potential geometric isomers (e.g., trans isomers).

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC-ELSD) for Analysis of Lipid Compounds

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are premier techniques for the analysis of non-volatile or thermally labile compounds like long-chain lipids. nih.gov When coupled with an Evaporative Light Scattering Detector (ELSD), these methods can detect compounds that lack a UV chromophore, which is the case for this compound. nih.govnih.gov

The separation in reversed-phase HPLC and UPLC is based on the compound's hydrophobicity. This compound, being a long-chain hydrocarbon with a polarizable bromine atom, would be well-retained on a C18 or C8 stationary phase. A typical mobile phase would consist of a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) with water.

UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. This is particularly advantageous for separating the target (6Z,9Z) isomer from other potential cis/trans isomers that might be present as impurities. The ELSD is a universal detector that nebulizes the eluent and measures the light scattered by the dried analyte particles, making it suitable for lipid analysis. nih.gov

A hypothetical UPLC-ELSD method for the analysis of this compound could involve a C18 column with a gradient elution, which would effectively separate the compound from more polar starting materials or more non-polar side products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. uib.no While this compound itself might be amenable to GC analysis, long-chain fatty acids and their derivatives are often derivatized to increase their volatility and improve their chromatographic behavior. nih.govresearchgate.net For instance, if this compound were synthesized from a brominated fatty acid, the carboxylic acid would be converted to its methyl ester (a Fatty Acid Methyl Ester or FAME) prior to GC-MS analysis. nih.govnih.govresearchgate.net

In the case of this compound, direct injection is feasible. The GC would separate the compound from any volatile impurities based on boiling point and polarity differences. The mass spectrometer would then fragment the molecule, providing a unique mass spectrum that serves as a molecular fingerprint, confirming its identity and molecular weight.

Expected GC-MS Fragmentation:

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 328 and 330, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Characteristic fragmentation patterns would include the loss of the bromine atom and cleavage at various points along the hydrocarbon chain, particularly at the allylic positions relative to the double bonds.

A hypothetical GC-MS analysis would provide not only the retention time, which is a characteristic of the compound under specific chromatographic conditions, but also a mass spectrum that confirms its molecular weight and provides structural information. This is crucial for verifying the identity of the synthesized or isolated compound.

Computational Chemistry and Theoretical Investigations of 6z,9z 18 Bromooctadeca 6,9 Diene

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for studying the step-by-step process of chemical reactions. For (6Z,9Z)-18-bromooctadeca-6,9-diene, this could involve:

Mapping Reaction Pathways: By calculating the energy of the system as reactants are converted to products, the most likely reaction pathway can be determined.

Identifying Transition States: A transition state is the highest energy point along the reaction coordinate. Computational methods can be used to find the geometry and energy of the transition state, which is crucial for calculating the reaction rate. Potential reactions of interest for this molecule could include electrophilic addition to the double bonds or nucleophilic substitution at the carbon bearing the bromine atom.

Computational Studies of Bromine Reactivity and Diene Transformations

The reactivity of this compound is dominated by the interplay between the terminal bromine atom and the non-conjugated (Z,Z)-diene system. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential reaction pathways of this molecule. These studies can model various transformations, including nucleophilic substitution at the carbon bearing the bromine and electrophilic additions to the diene.

One key area of investigation is the reactivity of the C-Br bond. Theoretical calculations can determine bond dissociation energies, atomic charges, and the susceptibility of the C-Br bond to nucleophilic attack. For instance, DFT calculations can model the transition state of an SN2 reaction, providing the activation energy required for the displacement of the bromide ion by a nucleophile.

Simultaneously, the diene moiety presents a rich landscape for chemical transformations, most notably cycloaddition reactions like the Diels-Alder reaction. rsc.orgresearchgate.netnih.gov While the diene in this compound is in a non-conjugated, s-cis-like conformation within the cis-double bonds, it can potentially isomerize to a more reactive conformation. Computational models can explore the energetic barriers for such conformational changes.

Furthermore, these studies can investigate the electrophilic addition of reagents like bromine (Br₂) to the diene system. Such reactions can proceed via 1,2- or 1,4-addition pathways, and computational chemistry can predict the relative stability of the intermediates and transition states for each pathway. masterorganicchemistry.com The formation of a bromonium ion intermediate can be modeled, and the subsequent nucleophilic attack by a bromide ion at different carbon centers can be evaluated to determine the kinetic and thermodynamic products. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Hypothetical DFT-Calculated Parameters for Key Reactive Sites in this compound

ParameterC18 (C-Br)C6=C7C9=C10
Mulliken Atomic Charge (e) +0.15 (C), -0.25 (Br)-0.12 (C6), -0.11 (C7)-0.11 (C9), -0.12 (C10)
HOMO-LUMO Gap (eV) 6.25.85.8
Bond Dissociation Energy (C-Br) (kcal/mol) 68N/AN/A

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for such a molecule. It is intended to demonstrate the type of information generated by computational studies.

Prediction of Reaction Selectivity and Pathway Energetics

A significant advantage of computational chemistry is its ability to predict the selectivity of chemical reactions and to map out the energy profile of reaction pathways. For this compound, this is crucial for understanding how the molecule will behave under different reaction conditions.

DFT calculations can be employed to determine the activation energies (ΔG‡) and reaction energies (ΔG_rxn) for competing reaction pathways. nih.gov For example, in a reaction with a nucleophile that could also act as a base, computational models can predict whether nucleophilic substitution at the C-Br bond or elimination to form a new double bond is the more favorable pathway. nih.gov

In the context of diene transformations, computational studies can predict both regioselectivity and stereoselectivity. For a Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile can be analyzed to predict the favored regioisomer. researchgate.net The endo and exo transition states can also be modeled to predict the stereochemical outcome of the reaction. nih.gov

The influence of temperature on reaction selectivity can also be explored. For instance, in the addition of Br₂ to a diene, the 1,2-addition product is often the kinetic product (formed faster at lower temperatures), while the 1,4-addition product is the thermodynamic product (more stable and favored at higher temperatures). masterorganicchemistry.com Computational chemistry can quantify the energy barriers for both pathways, allowing for a prediction of the product distribution at different temperatures. youtube.com

Table 2: Hypothetical Calculated Reaction Energetics for Competing Pathways of this compound

Reaction PathwayReactantsTransition State (TS)Product(s)Activation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG_rxn) (kcal/mol)
SN2 Substitution This compound + CN⁻[NC···C₁₈H₃₃···Br]⁻18-cyanooctadeca-6,9-diene + Br⁻22.5-15.2
E2 Elimination This compound + t-BuO⁻[t-BuO···H···C₁₇H₃₀···Br]⁻Octadeca-6,9,17-triene + t-BuOH + Br⁻20.8-10.5
1,2-Addition of Br₂ This compound + Br₂Cyclic Bromonium Ion TS6,7,18-tribromooctadeca-9-ene12.1-25.7
1,4-Addition of Br₂ This compound + Br₂Allylic Cation TS6,9,18-tribromooctadeca-7-ene14.3-28.9

Note: This table presents hypothetical data to illustrate the insights gained from computational analysis of reaction pathways. The values are representative of what such calculations would yield.

By systematically modeling these and other potential reactions, computational chemistry provides a detailed, molecular-level understanding of the reactivity and selectivity of this compound, guiding synthetic efforts and the prediction of its chemical behavior.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Key Intermediate in the Synthesis of Complex Lipids and Lipid Derivatives

The (6Z,9Z)-18-bromooctadeca-6,9-diene scaffold is instrumental in the construction of complex lipid molecules, particularly those with precisely defined unsaturated systems. The bromine atom serves as a reactive handle for coupling reactions, while the diene moiety introduces the characteristic kinked structure of linoleyl groups, which is crucial for the fluidity and function of lipid assemblies.

The synthesis of fatty acid analogs with specific unsaturation patterns is essential for studying lipid metabolism and designing lipids with tailored physical properties. The (6Z,9Z) configuration of the double bonds in the parent compound is critical for mimicking the natural geometry of many essential fatty acids. Synthetic strategies often involve the use of organometallic coupling reactions where the bromo-alkene can be coupled with other fragments to extend the carbon chain or introduce other functional groups, all while preserving the stereochemistry of the double bonds. This level of control is paramount for creating analogs that can be effectively incorporated into biological systems or self-assembled materials.

The demand for specialized lipids has grown with the advent of advanced drug delivery systems, particularly for nucleic acid-based therapeutics. nih.gov The this compound molecule is a key precursor for the hydrophobic tails of many synthetic lipids used in these applications. Its C18 chain length and specific unsaturation pattern are features found in highly effective ionizable lipids. nih.gov These lipids are critical components of lipid nanoparticles (LNPs), which are used to encapsulate and deliver sensitive drug payloads like mRNA and siRNA. nih.gov The presence of the terminal bromine allows for the covalent attachment of these hydrophobic tails to a variety of head groups, leading to the generation of diverse lipid libraries for screening and optimization. google.comjustia.com

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity
This compound13044-37-6C18H33Br329.36>95%

Chemical Design and Engineering of Lipid Nanoparticle (LNP) Components

Lipid nanoparticles are at the forefront of nanomedicine, and their efficacy is highly dependent on the chemical nature of their lipid components. nih.gov The this compound scaffold is particularly relevant for the synthesis of ionizable cationic lipids, which are the workhorses of LNP-mediated drug delivery. nih.gov

The synthesis of ionizable lipids often involves the reaction of a central amine-containing scaffold with long-chain alkyl halides. google.comjustia.com In this context, this compound serves as an ideal building block for introducing the desired hydrophobic tails. The bromine atom readily undergoes nucleophilic substitution with the amine groups of a core molecule, leading to the formation of lipids with two or more linoleyl-like tails. This synthetic route is modular and allows for the systematic variation of the lipid structure to fine-tune its properties. For instance, the renowned ionizable lipid DLin-MC3-DMA, a key component in the first FDA-approved siRNA drug, features two unsaturated C18 tails that could conceptually be derived from a precursor like this compound. nih.gov

LNP Component Function Relevance of this compound
Ionizable Cationic LipidEncapsulation of nucleic acids and endosomal escapePrecursor for the synthesis of hydrophobic tails
Helper Lipid (e.g., DSPC)Stabilizes the lipid bilayerNot directly related
CholesterolModulates membrane fluidity and stabilityNot directly related
PEG-LipidPrevents aggregation and prolongs circulationCan be synthesized using similar long-chain lipid precursors

The ability to systematically modify the structure of ionizable lipids is crucial for understanding how their chemical features impact the performance of LNPs. By using this compound as a common building block, researchers can create libraries of lipids where only the headgroup or the linker region is varied. These libraries are then used to investigate structure-activity relationships, correlating changes in lipid structure with LNP properties such as encapsulation efficiency, particle size, and in vivo efficacy. This systematic approach, underpinned by the availability of well-defined precursors like this compound, accelerates the development of more potent and targeted drug delivery systems.

Development of Novel Functional Molecules and Chemical Probes

Beyond its role in lipid synthesis, the unique combination of a diene system and a terminal bromide makes this compound a valuable starting material for the creation of novel functional molecules and chemical probes. The double bonds can be functionalized through various reactions, such as epoxidation or dihydroxylation, to introduce new reactive sites. The terminal bromide allows for the attachment of reporter groups, such as fluorescent dyes or affinity tags. These modifications can transform the simple lipid precursor into sophisticated tools for studying biological processes, such as lipid trafficking and membrane dynamics. For example, a fluorescently labeled version of a lipid derived from this bromo-compound could be used to visualize its uptake and distribution within cells.

Synthesis of Brominated Lipid Analogs for Chemical Biology Research

The study of lipid behavior and organization within biological membranes is a fundamental aspect of chemical biology. To probe these complex systems, researchers often employ lipid analogs that have been modified to contain specific reporter groups. The terminal bromine atom in this compound makes it an ideal starting material for the synthesis of brominated lipid analogs, which can serve as valuable tools for biophysical studies.

The synthetic utility of this compound lies in its ability to be incorporated into phospholipid structures. The bromo-functionalized tail can be attached to a glycerol (B35011) backbone, to which a phosphate (B84403) head group is also esterified. This process, typically involving multiple synthetic steps, results in a phospholipid where one of the fatty acid chains is terminally brominated.

Table 1: Key Reactants in the Synthesis of a Brominated Phospholipid Analog

ReactantRole
This compoundSource of the terminally brominated fatty acid tail
Glycerol-3-phosphate derivativeBackbone of the phospholipid
A second fatty acid (e.g., palmitic acid)The second acyl chain of the phospholipid
Coupling agents (e.g., DCC, EDC)To facilitate esterification reactions
Protecting groupsTo selectively mask reactive functional groups during synthesis

Table 2: Comparison of Natural and Brominated Lipid Properties

PropertyNatural Lipid (e.g., Linoleic acid-containing)Brominated Lipid AnalogSignificance of Similarity
Phase Behavior Forms fluid lipid bilayers at physiological temperatures.Exhibits similar bilayer phase behavior to the natural analog. sigmaaldrich.comEnsures the probe accurately reflects the behavior of the native lipid.
Lipid Packing Packs in a manner characteristic of unsaturated lipids.Langmuir monolayer studies show comparable packing and fluidity. sigmaaldrich.comMinimizes disruption to the membrane's structural integrity.
Compressibility More compressible than saturated lipids.Less compressible than the unsaturated analog but more so than fully saturated lipids. sigmaaldrich.comA slight difference that is manageable in experimental contexts.

The chemical synthesis of these analogs requires careful control of reaction conditions to preserve the cis-configuration of the double bonds present in the this compound backbone, which is crucial for mimicking the natural fluidity of biological membranes.

Design and Preparation of Probes for Mechanistic Studies in Chemical Systems

Beyond its use in creating structural analogs for imaging, this compound is a valuable building block for designing chemical probes to investigate the mechanisms of chemical reactions and interactions. The terminal bromine atom can be readily converted into other functional groups through nucleophilic substitution or organometallic coupling reactions, allowing for the attachment of various reporter tags.

For example, the bromo group can be substituted with an azide (B81097) functionality. The resulting azido-lipid can then be used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide range of molecules, including fluorophores, biotin (B1667282) tags for affinity purification, or spin labels for electron paramagnetic resonance (EPR) spectroscopy.

Table 3: Functionalization of this compound for Probe Synthesis

Starting MaterialReagentResulting Functional GroupPotential Application of Probe
This compoundSodium azide (NaN₃)Azide (-N₃)Click chemistry for attaching reporter groups.
This compoundTriphenylphosphine (B44618) (PPh₃) followed by an aldehyde/ketoneAlkene (via Wittig reaction)Introduction of a reactive handle for further modification.
This compoundMagnesium (Mg) followed by an electrophileCarbon-carbon bond (via Grignard reaction)Elongation or modification of the carbon chain.

These probes can be designed to study a variety of chemical phenomena. For instance, a fluorescently labeled lipid analog synthesized from this compound could be used to monitor lipid trafficking between organelles or to study the kinetics of lipid-protein interactions in real-time. By incorporating such probes into model membrane systems, researchers can gain insights into the molecular details of processes like membrane fusion, fission, and signal transduction.

Future Directions and Emerging Research Avenues in the Study of 6z,9z 18 Bromooctadeca 6,9 Diene

Sustainable and Bio-inspired Synthesis Methodologies

Currently, detailed sustainable or bio-inspired synthesis routes for (6Z,9Z)-18-bromooctadeca-6,9-diene are not well-documented in publicly accessible scientific literature. Future research should prioritize the development of green chemistry approaches. This could involve leveraging renewable starting materials, such as fatty acids of biological origin, and employing environmentally benign reagents and solvents. Bio-inspired strategies might mimic enzymatic processes to install the bromine atom and control the stereochemistry of the double bonds, moving away from traditional synthetic methods that may rely on harsh conditions and generate significant waste.

Chemoenzymatic Synthesis and Biocatalysis for Stereoselective Production

The precise arrangement of the two Z-configured double bonds in this compound presents a significant synthetic challenge. Chemoenzymatic approaches and biocatalysis offer a promising avenue for achieving high stereoselectivity. Future research could explore the use of lipases or halogenases to catalyze key steps in the synthesis. For instance, a biocatalytic halogenation of a suitable precursor could ensure the selective introduction of bromine at the 18th position without affecting the delicate diene system. The development of such methods would be a significant step towards efficient and scalable production of this specific isomer.

Integration with Flow Chemistry and Automated Synthesis Platforms

To enhance the efficiency, safety, and reproducibility of synthesizing this compound, the integration of flow chemistry and automated platforms is a key future direction. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing potentially hazardous reagents and intermediates. Automation would enable high-throughput screening of reaction conditions and catalysts, accelerating the optimization of synthetic routes. This approach would also facilitate a more seamless scale-up from laboratory research to industrial production.

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The chemical reactivity of this compound remains largely unexplored. The presence of a terminal alkyl bromide and a skipped diene system suggests a rich and varied chemical reactivity. Future research should systematically investigate its participation in a range of chemical transformations. This includes, but is not limited to, cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), nucleophilic substitution at the C-Br bond, and reactions involving the diene moiety, such as Diels-Alder cycloadditions or metathesis. Uncovering novel reactivity patterns will be crucial for unlocking the full synthetic potential of this molecule.

Advanced Materials Science Applications Beyond Lipid Formulations

While its structure is reminiscent of fatty acids, the potential applications of this compound in materials science are yet to be realized. The terminal bromide offers a functional handle for polymerization or for grafting onto surfaces to modify their properties. For example, it could be used as an initiator for atom transfer radical polymerization (ATRP) to create novel polymers with tailored architectures. Furthermore, the diene unit could be exploited for cross-linking or for the synthesis of conjugated materials. Investigating its potential in the development of new functional polymers, coatings, and other advanced materials is a promising and unexplored research frontier.

Q & A

Q. What are the optimal synthetic routes for preparing (6Z,9Z)-18-bromooctadeca-6,9-diene, and how is purity ensured?

The compound is synthesized via nucleophilic substitution or Grignard reactions. For example, This compound was obtained by reacting brominated intermediates with magnesium turnings in tetrahydrofuran (THF), followed by purification via column chromatography (petroleum ether/ethyl acetate) . Purity (>90%) is confirmed by 1H NMR (e.g., δ 5.26–5.48 ppm for diene protons) and mass spectrometry . Ensure anhydrous conditions to avoid side reactions and use inert gas (N₂/Ar) to stabilize unsaturated bonds.

Q. How is the structural integrity of this compound validated?

Key methods include:

  • 1H NMR : Peaks at δ 2.06 ppm (t, J = 7.0 Hz, 4H) confirm allylic protons, while δ 5.26–5.48 ppm (m, 4H) verify Z-configured double bonds .
  • GC-MS : Molecular ion peaks (e.g., m/z ≈ 330–340 for C₁₈H₃₁Br) and fragmentation patterns validate molecular weight and bromine presence.
  • Elemental Analysis : Carbon/hydrogen/bromine ratios must align with theoretical values (e.g., C: ~65%, Br: ~24%) .

Q. What safety protocols are critical when handling brominated unsaturated compounds like this?

While specific safety data for this compound are limited, analogous brominated alkenes (e.g., 9-bromophenanthrene) require:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage : Inert atmosphere (Ar), dark glass bottles at 2–8°C to prevent degradation or bromine loss .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence stereoselectivity in synthesizing the 6Z,9Z diene system?

The Z-configuration is stabilized by:

  • Low-temperature reactions (e.g., 0°C for Grignard additions) to minimize thermal isomerization .
  • Polar aprotic solvents (e.g., THF) that stabilize transition states via coordination with Mg²⁺, favoring cis-addition .
  • Catalytic additives : Trace iodine in Grignard synthesis enhances magnesium activation, improving yield and selectivity .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Model transition states for Suzuki-Miyaura couplings to evaluate bromine’s leaving-group ability.
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF).
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromine’s σ-hole) for nucleophilic attack .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during characterization?

Contradictions may arise from:

  • Dynamic effects : Variable-temperature NMR to detect conformational changes.
  • Impurities : Use preparative HPLC to isolate isomers or byproducts.
  • Solvent artifacts : Compare spectra in CDCl₃ vs. DMSO-d₆ to rule out solvent-induced shifts .

Q. What strategies optimize the compound’s stability in long-term biological assays?

  • Antioxidants : Add BHT (butylated hydroxytoluene) to prevent radical-mediated degradation of dienes.
  • Light protection : Store in amber vials to avoid UV-induced bromine dissociation.
  • Lyophilization : For aqueous systems, lyophilize and reconstitute in ethanol immediately before use .

Methodological Challenges and Solutions

Q. How to design experiments investigating the compound’s role in lipid-mediated signaling pathways?

  • In vitro models : Incubate with phospholipase A₂ (PLA₂) to assess hydrolysis kinetics.
  • LC-MS/MS : Track brominated fatty acid metabolites in cell lysates.
  • Knockdown studies : Use siRNA targeting brominated lipid receptors (e.g., PPAR-γ) to isolate functional pathways .

Q. Why does the compound exhibit low yields in large-scale syntheses, and how can this be mitigated?

Scalability issues arise from:

  • Exothermic Grignard reactions : Use controlled addition rates and cooling jackets.
  • Column chromatography limitations : Switch to centrifugal partition chromatography (CPC) for higher throughput.
  • Byproduct formation : Optimize stoichiometry (e.g., 1.12 eq Mg for 1 eq substrate) .

Q. What analytical techniques differentiate this compound from its 6E,9Z isomer?

  • NOESY NMR : Detect spatial proximity between protons on adjacent double bonds.
  • IR Spectroscopy : Compare C-Br stretching frequencies (~560 cm⁻¹ for Z vs. ~550 cm⁻¹ for E).
  • Polarimetry : Z-isomers may exhibit optical activity due to restricted rotation .

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